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molecular formula C13H21ClN2 B3057716 N-[(4-chlorophenyl)methyl]-N',N'-diethylethane-1,2-diamine CAS No. 84434-83-3

N-[(4-chlorophenyl)methyl]-N',N'-diethylethane-1,2-diamine

Cat. No. B3057716
M. Wt: 240.77 g/mol
InChI Key: QMHPWYDPGOPWPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08377937B2

Procedure details

4-Chlorobenzylamine (1.0 mL, 8.2 mmol) was added to a solution of 2-bromo-N,N-diethylethylamine hydrobromide (2.4 g, 9.0 mmol) and triethylamine (3.4 mL, 25 mmol) in dichloromethane (16 mL). The mixture was stirred at room temperature for 5 hours. The mixture was then concentrated to give N1-(4-chlorobenzyl)-N2,N2-diethylethane-1,2-diamine as an oil which was used immediately without purification.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH2:7])=[CH:4][CH:3]=1.Br.Br[CH2:12][CH2:13][N:14]([CH2:17][CH3:18])[CH2:15][CH3:16].C(N(CC)CC)C>ClCCl>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH:7][CH2:12][CH2:13][N:14]([CH2:17][CH3:18])[CH2:15][CH3:16])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
ClC1=CC=C(CN)C=C1
Name
Quantity
2.4 g
Type
reactant
Smiles
Br.BrCCN(CC)CC
Name
Quantity
3.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
16 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC1=CC=C(CNCCN(CC)CC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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